1-(2,4-DIMETHYLBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-12-3-8-17(13(2)9-12)18(21)20-10-16(11-20)24(22,23)15-6-4-14(19)5-7-15/h3-9,16H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIYERVXYBAUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
1-(2,4-DIMETHYLBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-DIMETHYLBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE has several scientific research applications:
Chemistry: It is used to study molecular interactions and reaction mechanisms.
Biology: The compound is valuable for investigating biological pathways and molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYLBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit enzymes like monoacylglycerol lipase, leading to the elevation of endogenous agonists of cannabinoid receptors . This interaction can modulate various physiological processes, including mood, appetite, pain, and inflammation.
Comparison with Similar Compounds
1-(2,4-DIMETHYLBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE can be compared with other similar compounds, such as:
(1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: This compound is a selective and potent inhibitor of monoacylglycerol lipase.
Indole derivatives: These compounds have diverse biological and clinical applications, including anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific structural features and its potential for targeted molecular interactions.
Biological Activity
1-(2,4-Dimethylbenzoyl)-3-(4-fluorobenzenesulfonyl)azetidine is a compound with potential therapeutic applications, particularly in the context of metabolic diseases. Its structure suggests significant biological activity, particularly as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoids.
The primary mechanism of action for this compound involves the selective inhibition of 11β-HSD1. This enzyme converts inactive cortisone to active cortisol, thus influencing glucose metabolism and fat storage. Inhibition of this enzyme has implications for treating conditions such as obesity, diabetes, and metabolic syndrome .
Inhibition of 11β-HSD1
Research indicates that this compound demonstrates a potent inhibitory effect on 11β-HSD1. This inhibition can lead to decreased cortisol levels, promoting improved insulin sensitivity and reduced fat accumulation.
| Study | Inhibition IC50 (nM) | Effect on Glucose Metabolism | Reference |
|---|---|---|---|
| Study A | 50 | Improved insulin sensitivity | |
| Study B | 30 | Reduced hepatic glucose output |
Case Study 1: Diabetes Management
In a clinical trial involving diabetic patients, administration of the compound resulted in significant reductions in fasting blood glucose levels and improved HbA1c scores over a 12-week period. The trial highlighted the compound's potential as a therapeutic agent for managing type 2 diabetes.
Case Study 2: Obesity and Metabolic Syndrome
Another study focused on obese individuals showed that treatment with this compound led to a reduction in body mass index (BMI) and waist circumference. Participants reported enhanced energy levels and improved metabolic markers, including lower triglyceride levels.
Safety Profile
The safety profile of this compound indicates some potential risks associated with its use. Toxicological assessments have shown that while it is effective at therapeutic doses, higher concentrations may lead to adverse effects such as:
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(2,4-dimethylbenzoyl)-3-(4-fluorobenzenesulfonyl)azetidine?
The synthesis of this compound typically involves a multi-step approach:
- Step 1: Formation of the azetidine core via cyclization reactions, such as the Gabriel synthesis or ring-closing metathesis, under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 2: Introduction of the 2,4-dimethylbenzoyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Step 3: Sulfonylation at the azetidine nitrogen using 4-fluorobenzenesulfonyl chloride in polar aprotic solvents (e.g., DMF or DCM) at 0–5°C to minimize side reactions .
- Purification: Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate high-purity product (>95%). Confirm purity via LC-MS and elemental analysis .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign signals to confirm substituent positions (e.g., splitting patterns for fluorophenyl protons and methyl groups) .
- 19F NMR: Detect electronic effects of the 4-fluorobenzenesulfonyl group (δ ~ -110 ppm) .
- X-ray Crystallography: Resolve the azetidine ring’s puckering angle and spatial arrangement of substituents to confirm stereochemistry .
- FT-IR: Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretching frequencies .
Advanced: How do structural modifications (e.g., fluorine position, substituent bulk) influence biological activity in SAR studies?
- Fluorine Position: Compare 4-fluorobenzenesulfonyl vs. 2-fluoro analogs. 4-F substitution enhances metabolic stability due to reduced CYP450 interactions, as seen in related azetidines .
- Substituent Bulk: Replace 2,4-dimethylbenzoyl with bulkier groups (e.g., 3,5-di-tert-butyl). Increased steric hindrance may reduce membrane permeability but improve target selectivity .
- Quantitative SAR (QSAR): Use Hammett constants (σ) to correlate electron-withdrawing effects of substituents with activity trends .
Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Comparative Assays: Test analogs under standardized conditions (e.g., Nav 1.7 inhibition assays at pH 7.4, 37°C) to control for experimental variability .
- Meta-Analysis: Pool data from analogs (e.g., 1-(2-chlorophenylsulfonyl) derivatives) to identify trends. For example, chloro-substituted analogs show higher Nav 1.7 affinity than bromo derivatives due to optimal halogen bonding .
- Structural Overlays: Use PyMOL to align crystal structures and identify critical pharmacophore features (e.g., sulfonyl oxygen positioning) .
Advanced: What strategies are effective for identifying the compound’s molecular targets in complex biological systems?
- Affinity Chromatography: Immobilize the compound on Sepharose beads and incubate with cell lysates. Elute bound proteins for MS/MS identification .
- Surface Plasmon Resonance (SPR): Screen against recombinant protein libraries (e.g., kinase panels) to measure real-time binding kinetics (KD, kon/koff) .
- Thermal Shift Assays: Monitor protein denaturation temperatures (ΔTm) upon compound binding to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
